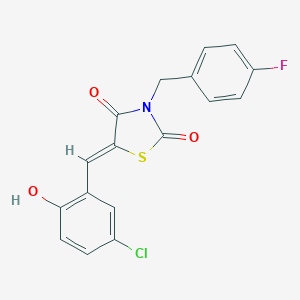
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as CFTD, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with various cellular targets, including enzymes, receptors, and transcription factors. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II, HDAC, and PTP1B, which are involved in cell proliferation, gene expression, and insulin signaling, respectively. This compound also modulates the activity of receptors such as PPARγ and TRPV1, which are involved in lipid metabolism and pain sensation, respectively. Finally, this compound inhibits the activation of transcription factors such as NF-κB and STAT3, which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-diabetic effects. This compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. This compound also suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway and promoting the activation of anti-inflammatory pathways such as Nrf2 and HO-1. Finally, this compound improves glucose metabolism and insulin sensitivity by activating the AMPK pathway and inhibiting the PTP1B pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high potency, low toxicity, and easy synthesis. This compound also has a broad range of therapeutic applications, making it a versatile tool for studying various diseases. However, this compound has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. This compound also has limited in vivo data, which may limit its translation to clinical applications.
Direcciones Futuras
There are several future directions for 5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione research, including the development of more potent analogs with improved solubility and selectivity. This compound can also be used in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, this compound can be further studied in animal models and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic effects, and its mechanism of action involves its interaction with various cellular targets. This compound has several advantages for lab experiments, including its high potency and versatility, but also has some limitations, including its poor solubility and limited in vivo data. Future research directions for this compound include the development of more potent analogs and the evaluation of its safety and efficacy in humans.
Métodos De Síntesis
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzylamine and thiosemicarbazide in the presence of acetic acid. The reaction proceeds through a multistep process involving cyclization, condensation, and oxidation. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
5-(5-Chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been found to improve glucose metabolism and insulin sensitivity by activating the AMPK pathway. In inflammation research, this compound has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Propiedades
Fórmula molecular |
C17H11ClFNO3S |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClFNO3S/c18-12-3-6-14(21)11(7-12)8-15-16(22)20(17(23)24-15)9-10-1-4-13(19)5-2-10/h1-8,21H,9H2/b15-8- |
Clave InChI |
FGYYGUJHIZVPLJ-NVNXTCNLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O)F |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
![2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302276.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![N'-[(E)-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302295.png)
![N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302296.png)